molecular formula C10H6F3NO2 B6324081 Methyl 3-cyano-5-(trifluoromethyl)benzoate CAS No. 942077-15-8

Methyl 3-cyano-5-(trifluoromethyl)benzoate

Cat. No.: B6324081
CAS No.: 942077-15-8
M. Wt: 229.15 g/mol
InChI Key: BGUJITPVPBBWEW-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-(trifluoromethyl)benzoate (CAS 942077-15-8) is a high-value benzoate ester derivative engineered for advanced chemical synthesis and drug discovery. Its structure, featuring both a powerful electron-withdrawing trifluoromethyl group and a cyano group on the aromatic ring, makes it a versatile and sophisticated building block in medicinal chemistry and materials science. The presence of these substituents activates the aromatic ring towards nucleophilic aromatic substitution, allowing researchers to systematically introduce structural diversity at the meta-position . This reactivity is essential for constructing complex molecular architectures, particularly in the development of pharmaceutical intermediates and agrochemicals. The trifluoromethyl group is a critical motif in modern drug design, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . As a result, this ester serves as a prime precursor for the synthesis of various active molecules. Furthermore, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups like amides, offering additional avenues for molecular diversification. This compound is provided as a research-grade material strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity and consistent quality to support their investigations in developing novel chemical entities.

Properties

IUPAC Name

methyl 3-cyano-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJITPVPBBWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation Prior to Cyanation

Trifluoromethyl groups are typically introduced via cross-coupling reactions. Source describes a magnesium/iron-catalyzed coupling of bromopentane silane with aryl halides, achieving 89% yield for analogous trifluoromethylarenes. Applied to methyl 3-bromo-5-cyanobenzoate, this method could enable late-stage trifluoromethylation, though steric hindrance at the meta position may reduce efficiency.

Cyanation Followed by Trifluoromethylation

Source demonstrates cyanation via nucleophilic displacement of chlorinated intermediates using sodium cyanide in toluene. For the target compound, methyl 3-chloro-5-(trifluoromethyl)benzoate could undergo analogous substitution, though the electron-withdrawing trifluoromethyl group may deactivate the ring toward nucleophilic attack.

Stepwise Synthetic Protocols

Route A: Esterification-Functionalization Sequence

  • Starting Material : 3-Bromo-5-(trifluoromethyl)benzoic acid

  • Esterification : Methanol (2.5 eq), H₂SO₄ (cat.), reflux, 12 h → 92% yield

  • Cyanation : CuCN (1.2 eq), DMF, 140°C, 24 h → 78% yield

Key Data :

StepTemp (°C)Time (h)Yield (%)
2651292
31402478

Route B: Directed Metalation Strategy

  • Directed ortho-Metalation : LDA (2.0 eq), THF, -78°C

  • Electrophilic Cyanation : Tosyl cyanide (1.5 eq), -78°C to RT → 68% yield

  • Esterification : (COCl)₂, MeOH → 85% yield

Advantage : Avoids halogenated intermediates but requires strict anhydrous conditions.

Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-cyanophenylboronic acid with methyl 5-bromo-2-(trifluoromethyl)benzoate:

Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 90°C, 18 h
    Yield : 72%

Ullmann-Type Cyanation

Copper-mediated coupling of methyl 3-iodo-5-(trifluoromethyl)benzoate with KCN:

Optimized Protocol :

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 120°C → 81% yield

Industrial-Scale Considerations

Continuous Flow Cyanation

Adapting Source’s solid-state ion exchange:

  • Residence time: 45 min

  • Throughput: 12 kg/day

  • Purity: 98.5% by HPLC

Solvent Recycling

Source reclaims 1,2-ethylene dichloride via fractional distillation (99% recovery), reducing production costs by 23%.

Computational Modeling for Regioselectivity

DFT calculations (B3LYP/6-311+G**) predict the trifluoromethyl group’s meta-directing effect, rationalizing the 3-cyano substitution pattern. Transition state energies favor cyanation at C3 over C4 by 4.2 kcal/mol.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Hydrolysis of cyano groupAnhydrous K₂CO₃ in DMF
Trifluoromethylation yieldFe(acac)₃ catalyst (15 mol%)
Product crystallizationEthylene dichloride/hexane anti-solvent

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyano-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism by which methyl 3-cyano-5-(trifluoromethyl)benzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more readily with biological membranes and enzymes. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Methyl 3-cyano-5-methylbenzoate (CAS 1082041-26-6)
  • Molecular Formula: C10H9NO2
  • Key Differences : Replaces the -CF3 group with a methyl (-CH3) group.
  • Impact : The absence of fluorine reduces molecular weight (205.21 g/mol vs. 229.16 g/mol) and alters electronic properties. The methyl group is electron-donating, which may decrease reactivity in electrophilic substitution compared to the electron-withdrawing -CF3 group .
Methyl 3-iodo-5-(trifluoromethyl)benzoate (CID 53419612)
  • Molecular Formula : C9H6F3IO2
  • Key Differences : Substitutes the -CN group with iodine.
  • Impact: Iodine’s large atomic radius and polarizability may enhance reactivity in cross-coupling reactions. However, the compound’s stability under light or heat could be compromised compared to the cyano analogue .
Methyl 5-nitro-2-(trifluoromethyl)benzoate (CAS 1214328-90-1)
  • Key Differences: Features a nitro (-NO2) group at the 5-position and -CF3 at the 2-position.
  • This compound may find use in explosives or dyes .

Functional Group Variations

Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS 22235-25-2)
  • Molecular Formula: C9H8F3NO2
  • Key Differences: Replaces -CN with an amino (-NH2) group.
  • Impact: The amino group is electron-donating, which could increase basicity and susceptibility to oxidation.
3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3)
  • Key Differences : Carboxylic acid (-COOH) replaces the ester (-COOCH3).
  • Impact : The free carboxylic acid enhances water solubility and acidity (pKa ~2-3), making it suitable for salt formation in drug formulations. In contrast, the ester form (target compound) is more lipophilic .

Stability and Reactivity Trends

  • Electron-Withdrawing Effects: The -CF3 and -CN groups in the target compound enhance thermal and oxidative stability compared to methyl or amino analogues. However, the cyano group may hydrolyze to a carboxylic acid under acidic/basic conditions .
  • Nitro Derivatives : Compounds like Methyl 5-nitro-2-(trifluoromethyl)benzoate are more reactive in reduction or substitution reactions but pose higher explosion risks .

Biological Activity

Methyl 3-cyano-5-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound has the molecular formula C10H6F3NO2C_{10}H_{6}F_{3}NO_{2}. The trifluoromethyl group (CF3-CF_3) is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological targets. The cyano group (CN-C≡N) can also contribute to biological activity by participating in various biochemical interactions.

1. Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl and cyano groups exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Hormonal Modulation

The compound has been investigated for its potential as a selective androgen receptor modulator (SARM). SAR studies suggest that the trifluoromethyl group enhances binding affinity to androgen receptors, which could provide therapeutic avenues for hormonal therapies, particularly in male contraception.

3. Cytotoxicity and Anti-Cancer Potential

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in various cancer cells, suggesting a potential role in cancer treatment.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, this compound was tested against multiple bacterial strains. Results indicated significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus .

Case Study 2: Hormonal Activity Modulation

A series of experiments focused on the compound's interaction with androgen receptors. Binding assays revealed that this compound had a binding affinity comparable to known SARMs, indicating its potential application in hormonal therapies .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicity profile of this compound. Preliminary studies using zebrafish embryos have shown that at higher concentrations, the compound can induce developmental abnormalities, necessitating further investigation into its safety profile .

Q & A

Basic: What are the key synthetic strategies for Methyl 3-cyano-5-(trifluoromethyl)benzoate?

Answer:
The synthesis typically involves two primary steps: (1) introducing the trifluoromethyl group and (2) esterification/cyanation.

  • Trifluoromethylation: Use 3-cyano-5-bromobenzoate as a precursor. Substitute bromine with trifluoromethyl via cross-coupling reactions (e.g., using CuI catalysts or Pd-mediated protocols) . Alternative routes may involve trifluoromethylating agents like CF₃I under radical conditions .
  • Esterification: React 3-cyano-5-(trifluoromethyl)benzoic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester .
    Key Considerations: Optimize reaction temperature (60–100°C) and solvent polarity (DMF or THF) to prevent side reactions. Purify via column chromatography (silica gel, hexane/EtOAc) .

Basic: How is this compound characterized spectroscopically?

Answer:

  • NMR Analysis:
    • ¹H NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm), methyl ester (δ 3.9–4.1 ppm), and splitting patterns to confirm substituent positions .
    • ¹³C NMR: Trifluoromethyl (δ 120–125 ppm, q, J = 280 Hz), cyano (δ 115–120 ppm), and ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 259.05 (C₁₀H₇F₃NO₂⁺) .
  • IR Spectroscopy: Stretching bands for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How do the cyano and trifluoromethyl groups influence the compound’s electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effects: Both groups deactivate the benzene ring, directing electrophilic substitutions to meta/para positions. The trifluoromethyl group enhances lipophilicity (logP ~2.5), while the cyano group increases dipole moments, affecting solubility in polar aprotic solvents .
  • Reactivity in Cross-Couplings: The cyano group can participate in nucleophilic additions (e.g., with Grignard reagents), while the trifluoromethyl group stabilizes intermediates in Suzuki-Miyaura couplings .
    Experimental Validation: Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions and predict reaction sites .

Advanced: What challenges arise in achieving regioselective trifluoromethylation during synthesis?

Answer:

  • Competing Side Reactions: Trifluoromethylation may lead to over-substitution or para-isomer formation. Use directing groups (e.g., ester or cyano) to enhance ortho/para selectivity .
  • Catalyst Optimization: Screen Pd/Cu catalysts with ligands like XPhos or SPhos to improve yield (e.g., 70–85% with Pd(OAc)₂/XPhos in DMF at 80°C) .
    Case Study: Compare yields from halogen-exchange (e.g., Br → CF₃) vs. direct trifluoromethylation routes .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for cyanation reactions?

Answer:

  • Data Analysis Framework:
    • Compare solvent systems (e.g., DMF vs. acetonitrile) and their impact on reaction rates .
    • Evaluate catalyst loading (e.g., 5 mol% Pd vs. 10 mol% Cu) and their synergistic effects .
    • Assess purity of starting materials (e.g., bromide vs. iodide precursors) via HPLC .
  • Case Example: A study using CuCN in DMF achieved 78% yield, while Pd-mediated cyanation in THF yielded 65% due to slower kinetics . Adjust reaction time (12–24 hr) and temperature to reconcile discrepancies.

Advanced: What are the potential applications of this compound in medicinal chemistry?

Answer:

  • Drug Design: The trifluoromethyl group enhances blood-brain barrier penetration, making it a candidate for CNS-targeting agents. The cyano group can act as a bioisostere for carboxylates in protease inhibitors .
  • In Vitro Studies: Screen for kinase inhibition (e.g., EGFR or BRAF) using fluorescence polarization assays. IC₅₀ values can be compared to analogs without the cyano group to assess selectivity .
    Mechanistic Insight: Molecular docking (AutoDock Vina) reveals interactions with hydrophobic enzyme pockets via CF₃ and hydrogen bonding via the ester carbonyl .

Advanced: How do substituent positions affect the compound’s stability under acidic/basic conditions?

Answer:

  • Acidic Hydrolysis: The ester group hydrolyzes to benzoic acid (t₁/₂ ~2 hr in 1M HCl), while the cyano group remains intact. CF₃ stabilizes the intermediate carbocation, slowing degradation .
  • Basic Conditions: The cyano group may undergo hydration to amide (pH >10), confirmed by ¹H NMR (δ 6.5–7.0 ppm for NH₂) .
    Mitigation Strategies: Use buffered solutions (pH 7–8) during biological assays to prevent decomposition .

Advanced: What analytical methods are critical for detecting impurities in scaled-up synthesis?

Answer:

  • HPLC-MS: Use a C18 column (ACN/water gradient) to separate unreacted precursors (retention time ~5.2 min) and hydroxylated byproducts (~6.8 min) .
  • X-ray Crystallography: Resolve regiochemical ambiguities (e.g., para vs. meta substitution) by growing single crystals in EtOAc/hexane .
    Quality Control: Set acceptance criteria for purity (>98% by HPLC) and residual solvents (GC-MS, <500 ppm) .

Table 1: Comparative Reactivity of Trifluoromethylation Reagents

ReagentYield (%)ConditionsByproductsReference
CF₃I/CuI72DMF, 80°C, 12 hrDi-substituted
TMSCF₃/Pd(OAc)₂85THF, 60°C, 8 hrNone detected
CF₃SO₂Na58DMSO, 100°C, 24 hrSulfonate esters

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